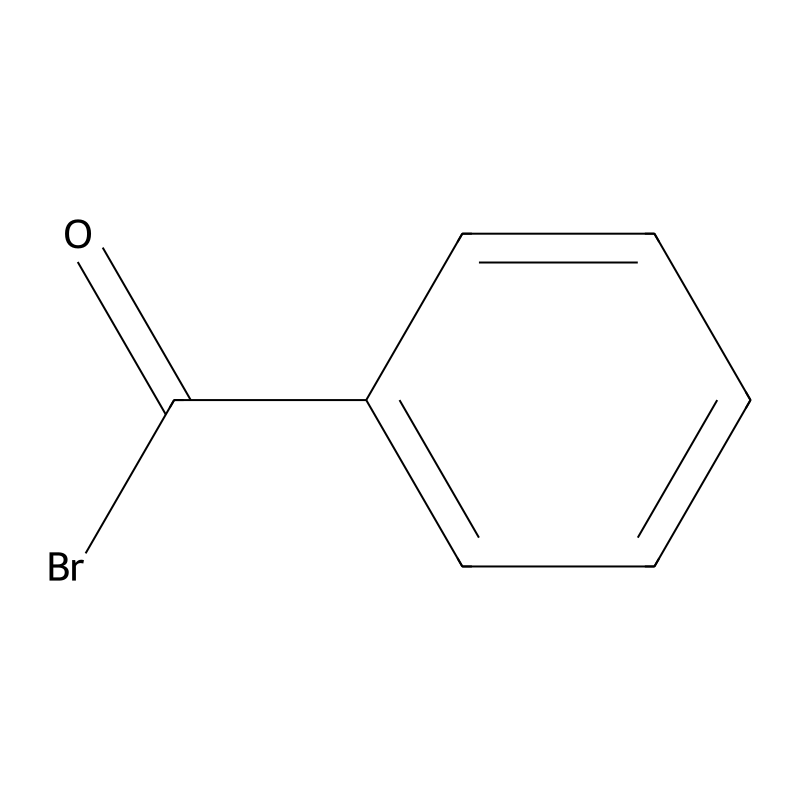

Benzoyl bromide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Organic Synthesis: A Key Player in Benzoylation Reactions

One of the primary applications of benzoyl bromide lies in organic synthesis, particularly in benzoylation reactions. It readily reacts with various organic compounds, introducing a benzoyl group (C6H5CO) onto the molecule. This process is crucial for the synthesis of diverse organic compounds with desired functionalities, finding use in the production of:

- Pharmaceuticals and medicinal compounds: Benzoylation can enhance the solubility and stability of certain drug molecules, making them more readily absorbed and longer-lasting in the body [].

- Fine chemicals and dyes: Benzoyl derivatives often exhibit desirable properties like improved color and lightfastness, making them valuable in the production of dyes and other specialty chemicals [].

- Research chemicals and intermediates: Benzoyl bromide is often used in the synthesis of complex organic molecules required for various research applications, serving as a crucial building block in the creation of new materials and compounds [].

Beyond Benzoylation: Exploring Other Applications

While benzoylation remains its most prominent application, benzoyl bromide finds use in other areas of scientific research:

- Studying reaction kinetics: Researchers have employed benzoyl bromide to investigate the kinetics of solvolysis (the process of a molecule reacting with a solvent) in various reaction media, providing valuable insights into reaction mechanisms and rates [].

- Developing novel synthetic methods: Scientists have explored the use of benzoyl bromide in combination with other reagents and catalysts to develop novel synthetic methods for the efficient and selective preparation of complex molecules [].

Benzyl bromide is an organic compound with the molecular formula CHCHBr. It features a benzene ring substituted by a bromomethyl group, making it a colorless liquid with a characteristic odor and lachrymatory properties. This compound is primarily utilized as a reagent in organic synthesis for introducing benzyl groups into various chemical structures, particularly when other benzyl halides, like benzyl chloride, prove to be less reactive .

- Nucleophilic Substitution: It can react with nucleophiles such as amines and alcohols to form corresponding benzyl derivatives.

- Elimination Reactions: Under certain conditions, it can participate in elimination reactions leading to the formation of alkenes.

- Free Radical Reactions: Benzyl bromide can also serve as a source of benzyl radicals in radical chain reactions, which are often initiated by heat or light .

Benzyl bromide can be synthesized through various methods:

- Bromination of Toluene: This is the most common method, where toluene is subjected to bromination under free radical conditions.

- Visible Light-Induced C-H Bromination: Recent methods involve using visible light to activate the bromination of benzyl boronic esters, yielding high yields of benzyl bromide .

- Conversion from Alcohols: Benzyl alcohol can be converted to benzyl bromide using reagents like phosphorus tribromide or thionyl chloride in the presence of solvents like acetonitrile .

Benzyl bromide finds diverse applications in various fields:

- Organic Synthesis: It is widely used for introducing benzyl groups into organic molecules.

- Protecting Group: In organic chemistry, it serves as a protecting group for alcohols and carboxylic acids during synthetic transformations.

- Chemical Warfare Training: Due to its lachrymatory effects, it has been used in non-lethal chemical warfare training scenarios .

Interaction studies involving benzyl bromide primarily focus on its reactivity with various nucleophiles and its environmental effects. The compound reacts vigorously with strong bases and oxidizing agents, producing hazardous byproducts such as hydrogen bromide . Additionally, its behavior in biological systems has raised concerns regarding toxicity and mutagenicity, necessitating further research into its long-term health effects.

Benzyl bromide shares similarities with several other compounds, particularly halogenated benzenes. Here are some comparable compounds:

| Compound Name | Formula | Unique Features |

|---|---|---|

| Benzyl chloride | CHCHCl | More reactive than benzyl bromide but classified as a carcinogen. |

| Benzoyl chloride | CHC(O)Cl | Used primarily for acylation reactions; more stable than benzyl bromide. |

| Benzyl iodide | CHCHI | Generally more reactive than both benzyl bromide and chloride due to the weaker carbon-iodine bond. |

Uniqueness of Benzyl Bromide

Benzyl bromide's unique position lies in its balance between reactivity and stability compared to other halogenated compounds. While it is less reactive than benzyl iodide, it offers better stability than benzyl chloride, making it an effective reagent for specific synthetic applications without the heightened risks associated with more reactive halides.

Direct Bromination of Benzoic Acid

Direct bromination of benzoic acid represents one of the fundamental approaches to synthesizing benzoyl bromide [1]. This method typically involves the reaction of benzoic acid with molecular bromine under specific reaction conditions to yield benzoyl bromide [6]. The reaction proceeds through the formation of an acyl bromide intermediate, which subsequently undergoes further transformation to produce the target compound [6].

Research has shown that the direct bromination process can be enhanced by employing appropriate reaction conditions, including temperature control and the use of suitable solvents [6]. The reaction typically requires temperatures between 75-80°C for optimal conversion rates [25]. Studies indicate that maintaining precise temperature control is crucial for achieving high yields and minimizing side reactions that could lead to impurities in the final product [6] [25].

The direct bromination approach offers several advantages, including relatively straightforward reaction setup and the use of readily available starting materials [1]. However, challenges associated with this method include the handling of molecular bromine, which is corrosive and toxic, necessitating appropriate safety measures during the synthesis process [26].

Conversion from Benzoyl Chloride

The conversion of benzoyl chloride to benzoyl bromide represents one of the most efficient and widely employed traditional synthesis routes [1]. This method involves the nucleophilic substitution of the chloride ion in benzoyl chloride with a bromide ion, typically using lithium bromide or other bromide salts as the brominating agent [1].

A typical procedure involves reacting benzoyl chloride with lithium bromide in an appropriate solvent system at elevated temperatures [1]. For instance, research has demonstrated that mixing 2 mL of benzoyl chloride with 1.7369 g of lithium bromide in a three-neck flask at 75°C for 4 hours under continuous stirring results in high conversion rates [1]. The reaction progress can be monitored by observing the color change from colorless to orange, indicating the formation of benzoyl bromide [1].

The reaction mechanism involves the nucleophilic attack of the bromide ion on the carbonyl carbon of benzoyl chloride, followed by the displacement of the chloride ion [1]. This substitution reaction is thermodynamically favorable due to the weaker carbon-bromine bond compared to the carbon-chlorine bond in the acyl halide [1] [2]. The reaction is typically conducted under inert atmosphere conditions to prevent unwanted side reactions with atmospheric moisture or oxygen [1].

Oxidative Bromination of Benzaldehyde

Oxidative bromination of benzaldehyde offers an alternative route for benzoyl bromide synthesis that utilizes benzaldehyde as the starting material [8] [9]. This method involves the oxidation of benzaldehyde in the presence of a brominating agent, resulting in the formation of benzoyl bromide through a two-step process: oxidation of the aldehyde to a carboxylic acid derivative, followed by bromination [9] [13].

The process typically employs oxidizing agents such as hydrogen peroxide or nitric acid in combination with hydrobromic acid or other bromine sources [13]. For example, one established protocol involves the reaction of benzaldehyde with hydrogen peroxide and hydrobromic acid in an acidic medium [13]. The oxidizing agent converts the aldehyde group to a carboxylic acid intermediate, which subsequently reacts with the bromide ions to form benzoyl bromide [9] [13].

Research findings indicate that the efficiency of this method depends significantly on the oxidizing agent employed and the reaction conditions [13]. Studies have shown that using hydrogen peroxide as the oxidizer in combination with hydrobromic acid can achieve conversion rates of up to 90% under optimized conditions [13]. The reaction is typically conducted at temperatures between 48-56°C to ensure efficient oxidation while minimizing side reactions [13].

Carboxylation of Bromobenzene Derivatives

Carboxylation of bromobenzene derivatives represents a synthetic approach that utilizes bromobenzene or substituted bromobenzenes as starting materials for benzoyl bromide synthesis [10] [14]. This method involves the introduction of a carboxyl group to the aromatic ring, followed by conversion to the corresponding acyl bromide [10].

The carboxylation process typically employs carbon dioxide as the carboxylating agent under metal-catalyzed conditions [10] [14]. Research has demonstrated that nickel or palladium catalysts can effectively facilitate the carboxylation of aryl bromides with carbon dioxide [10]. For instance, studies have shown that using a nickel catalyst system with manganese as a reductant and ammonium salts as additives can achieve high yields in the carboxylation of aryl chlorides and bromides [14].

Following the carboxylation step, the resulting benzoic acid derivative is converted to benzoyl bromide through reaction with an appropriate brominating agent [14]. This two-step approach offers the advantage of utilizing readily available bromobenzene derivatives and carbon dioxide as starting materials [10] [14]. However, the method requires careful control of reaction conditions and the use of specialized catalysts to achieve satisfactory yields [10].

Catalytic Approaches

Metal-Catalyzed Synthesis Methods

Metal-catalyzed synthesis methods have emerged as powerful approaches for the preparation of benzoyl bromide, offering enhanced efficiency and selectivity compared to traditional routes [11] [14]. These methods typically employ transition metal catalysts such as palladium, nickel, or iron to facilitate key transformation steps in the synthesis process [11].

One notable metal-catalyzed approach involves the carboxylation of aryl bromides using carbon dioxide as a carbon source, followed by conversion to benzoyl bromide [14]. Research has demonstrated that nickel catalysts, in particular, show excellent activity for this transformation [14]. For example, studies have shown that a nickel-catalyzed system using manganese as a reductant can effectively convert aryl bromides to carboxylic acids under mild conditions, which can subsequently be transformed into benzoyl bromide [14].

Iron-catalyzed methods have also been developed for benzoyl bromide synthesis pathways [11]. These approaches often involve iron complexes such as iron(III) acetylacetonate and iron(III) tetraphenylporphyrin chloride as catalysts [11]. Research has demonstrated that these iron catalysts can facilitate selective transformations with high yields under relatively mild conditions [11]. The iron-catalyzed systems offer advantages including the use of an abundant and environmentally benign metal catalyst, as well as compatibility with various functional groups [11].

Lewis Acid Catalysis in Benzoyl Bromide Formation

Lewis acid catalysis represents a significant approach in the synthesis of benzoyl bromide, offering enhanced reaction rates and selectivity under milder conditions than traditional methods [12]. Lewis acids function as electron pair acceptors, activating key intermediates in the synthesis pathway and facilitating the formation of benzoyl bromide [12].

Research has demonstrated that zirconium(IV) chloride exhibits exceptional catalytic activity for bromination reactions that can be applied to benzoyl bromide synthesis [12]. Studies have shown that zirconium(IV) chloride in combination with brominating agents such as 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) can effectively catalyze bromination reactions under mild conditions [12]. This catalytic system operates through a radical generation pathway, which differs mechanistically from Brønsted acid-catalyzed processes that typically promote aromatic ring bromination [12].

The Lewis acid-catalyzed approach offers several advantages, including the ability to conduct reactions at lower temperatures, reduced reaction times, and improved selectivity [12]. For instance, research has demonstrated that while traditional bromination methods might require elevated temperatures and extended reaction times, the zirconium(IV) chloride-catalyzed process can proceed efficiently at room temperature within just a few hours [12]. Additionally, the Lewis acid catalysis can be fine-tuned to favor specific reaction pathways, allowing for more controlled synthesis of benzoyl bromide [12].

Organocatalytic Routes to Benzoyl Bromide

Organocatalytic routes to benzoyl bromide represent an emerging area of research that employs small organic molecules as catalysts instead of metal complexes [15] [16]. These approaches offer potential advantages including reduced toxicity, lower cost, and enhanced sustainability compared to metal-catalyzed methods [16].

Research in this field has explored various organocatalytic systems for transformations that can be applied to benzoyl bromide synthesis [15] [16]. For instance, studies have investigated the use of chiral Lewis base catalysts in combination with palladium catalysts for cascade carbonylation/annulation reactions involving benzyl bromides [15]. While not directly focused on benzoyl bromide synthesis, these methodologies demonstrate the potential of organocatalytic approaches for related transformations [15].

Another promising direction involves the use of squaramide-derived catalysts for asymmetric conjugate additions involving benzoyl-containing substrates [16]. Research has shown that dihydroquinine-derived squaramide catalysts can effectively promote enantioselective reactions with benzylidene-2-benzoyl acetate, achieving moderate to high selectivities [16]. These findings suggest potential applications for organocatalytic methods in the synthesis of benzoyl bromide and related compounds [16].

Photocatalytic Synthesis Approaches

Photocatalytic synthesis approaches represent innovative methods for benzoyl bromide preparation that harness light energy to drive chemical transformations [17] [20]. These approaches typically employ photocatalysts that absorb light to generate reactive intermediates, which subsequently facilitate the desired synthetic transformations [17].

Research has demonstrated the potential of photocatalytic systems for transformations involving benzyl bromides and related compounds [17] [20]. For instance, studies have investigated photoinduced difunctionalization reactions of styrenes to generate fluorinated benzyl bromides [20]. These reactions employ photoredox catalysts and proceed through radical chain mechanisms, as evidenced by quantum yield studies showing values greater than one [20].

Another promising direction involves the use of metal halide nanocrystals as photocatalysts for transformations involving benzyl bromide substrates [17]. Research has shown that cesium antimony bromide nanocrystals can effectively catalyze the photoreduction of benzyl bromides under visible light irradiation [17]. The mechanism involves adsorption of the substrate to the nanocrystal surface, followed by photogeneration of electron-hole pairs and subsequent charge transfer processes [17].

Green Chemistry Methods

Solvent-Free Synthesis Techniques

Solvent-free synthesis techniques represent environmentally friendly approaches to benzoyl bromide preparation that eliminate or minimize the use of conventional organic solvents [18]. These methods align with green chemistry principles by reducing waste generation, lowering energy consumption, and decreasing the environmental impact of the synthesis process [18].

Research in this area has demonstrated several advantages of solvent-free approaches, including prevention of waste by-products, design of safer reactions, and maximum incorporation of reactants into final products [18]. Studies have shown that solvent-free conditions can lead to higher yields, shorter reaction times, and enhanced selectivity for many organic transformations [18].

For benzoyl bromide synthesis, solvent-free techniques may involve direct solid-state reactions between precursors, mechanochemical approaches using grinding or milling, or neat reactions where reagents serve as their own reaction medium [18]. These methods not only reduce environmental impact but also often simplify product isolation and purification processes [18]. The elimination of solvents can also enhance reaction rates by increasing reagent concentration and removing solvation effects that might impede reactivity [18].

Microwave-Assisted Synthesis

Microwave-assisted synthesis represents an innovative green chemistry approach for benzoyl bromide preparation that utilizes microwave irradiation to accelerate reactions and improve efficiency [19]. This method offers significant advantages over conventional heating methods, including dramatically reduced reaction times, enhanced yields, and improved selectivity [19].

Research has demonstrated the application of microwave irradiation for various transformations relevant to benzoyl bromide synthesis [19]. For instance, studies have shown that the hydrolysis of benzyl chloride with water under microwave conditions can achieve 97% yield of benzyl alcohol in just 3 minutes, compared to 35 minutes using conventional heating methods [19]. Similarly, the hydrolysis of benzamide to benzoic acid, which typically requires 1 hour under conventional conditions, can be completed in 7 minutes with 99% yield using microwave irradiation [19].

Microwave-assisted O-alkylation reactions involving benzyl bromide have also been investigated [19]. Research has shown that reactions between β-naphthol and benzyl bromide in the presence of 1-butyl-3-methylimidazolium tetrafluoroborate under microwave irradiation (6-12 minutes) can yield the corresponding ethers in 75-90% yields [19]. These findings suggest potential applications for microwave technology in benzoyl bromide synthesis and related transformations [19].

Flow Chemistry Applications

Flow chemistry applications represent a significant advancement in green synthesis methods for benzoyl bromide production, offering numerous advantages over traditional batch processes [23] [24]. This approach involves conducting reactions in continuously flowing streams rather than in batch reactors, enabling precise control over reaction parameters and enhanced process efficiency [23].

Research has demonstrated successful implementation of flow chemistry for benzylic bromination reactions, which are relevant to benzoyl bromide synthesis pathways [23]. For instance, studies have shown that continuous photochemical flow conditions can be effectively employed for benzylic brominations using a Vapourtec R-series flow reactor equipped with a photochemical reactor [23]. This approach has been successfully scaled up to process over 300g of toluene starting material per day, producing 5.5 kg of the desired benzyl bromide within 4 weeks [23].

Flow chemistry offers several key advantages for benzoyl bromide synthesis, including superior reaction kinetics achieved through elevated temperatures in high-pressure self-contained environments [24]. The inherently low active volumes of reactants in the reaction zone significantly reduce safety risks associated with critical events [24]. Additionally, flow systems can be equipped with safety monitoring features such as pressure sensors that can detect issues and invoke emergency protocols without requiring full reactor shutdown [24].

Ionic Liquid Mediated Synthesis

Ionic liquid mediated synthesis represents an environmentally friendly approach to benzoyl bromide preparation that employs ionic liquids as alternative reaction media or catalysts [21] [22]. Ionic liquids are salts with low melting points that offer unique properties including negligible vapor pressure, high thermal stability, and tunable physicochemical characteristics [21].

Research has demonstrated the application of ionic liquids for various organic transformations relevant to benzoyl bromide synthesis [21] [22]. For instance, studies have shown that bis-pyridinium based ionic liquids can be successfully synthesized through quaternization of 1,2-di(pyridin-4-yl)ethane with benzyl bromide in refluxing acetonitrile, yielding bis-benzyl pyridinium bromide in high yield (94%) [21]. The structure of this ionic liquid was confirmed through NMR spectroscopy, showing characteristic signals for the benzylic NCH₂ and CH₂CH₂ protons [21].

Another example involves the use of 1-pentyl-3-methylimidazolium bromide as a reaction medium for organic transformations under microwave irradiation and solvent-free conditions [22]. Research has shown that this ionic liquid can effectively facilitate condensation reactions, offering advantages including non-toxicity, non-corrosiveness, shorter reaction times, high product yields, and mild reaction conditions [22]. These findings suggest potential applications for ionic liquid systems in benzoyl bromide synthesis and related transformations [22].

Industrial-Scale Production

Continuous Flow Production Methods

Continuous flow production methods represent an advanced approach to industrial-scale benzoyl bromide manufacturing that offers significant advantages over traditional batch processes [23] [24]. These methods involve conducting reactions in continuously flowing streams through specialized reactors, enabling precise control over reaction parameters and enhanced process efficiency [23].

Research has demonstrated successful implementation of continuous flow technology for benzylic bromination reactions, which are relevant to benzoyl bromide production pathways [23]. For instance, studies have shown that photochemical flow conditions can be effectively employed for benzylic brominations using specialized flow reactors equipped with photochemical reaction chambers [23]. This approach has been successfully scaled up to process substantial quantities of starting materials, with one example reporting production of 5.5 kg of a benzyl bromide derivative within 4 weeks by running a flow reactor for 18 hours per day [23].

The continuous flow approach offers several key advantages for industrial-scale benzoyl bromide production, including the ability to safely use solvents at temperatures significantly above their standard boiling points, which enhances reaction kinetics and process intensification [24]. The inherently low active volumes of reactants in the reaction zone significantly reduce safety risks associated with hazardous materials [24]. Additionally, flow systems can be equipped with comprehensive safety monitoring features that enable rapid response to process deviations [24].

Quality Control and Purity Considerations

Quality control and purity considerations are critical aspects of industrial-scale benzoyl bromide production, ensuring that the final product meets required specifications for commercial applications [25] [26]. These considerations encompass various parameters including chemical purity, physical properties, and the absence of harmful contaminants [25] [26].

Industrial manufacturing processes for benzoyl bromide typically incorporate rigorous quality control measures throughout the production cycle [25]. For instance, during the synthesis phase, reaction progress is carefully monitored to determine when the transformation efficiency of starting materials reaches a plateau, indicating reaction completion [25]. This monitoring helps optimize reaction time and maximize yield while maintaining product quality [25].

Purification processes, particularly rectification (distillation), play a crucial role in ensuring product purity [25]. Industrial protocols specify precise temperature ranges for collecting the desired product fraction, typically 112-114°C for benzyl bromide derivatives [25]. This narrow collection range helps minimize contamination with lower or higher boiling impurities [25]. The purified product undergoes analytical testing to verify compliance with specifications before packaging and distribution [25].

XLogP3

Boiling Point

Melting Point

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H335 (95%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Pictograms

Corrosive;Irritant